molecular formula C15H19N3OS B2483752 2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide CAS No. 1020967-90-1

2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide

Cat. No.: B2483752
CAS No.: 1020967-90-1
M. Wt: 289.4
InChI Key: JDIYJZDAEYYAIA-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide is a synthetic compound that belongs to the class of thiazolo[4,5-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization and alkylation reactions . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific reactants depending on the desired transformation. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs with different functional groups.

Scientific Research Applications

2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:

Uniqueness

2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide is unique due to its specific structural features, such as the cyclopentyl and dimethylthiazolo[4,5-b]pyridine moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-cyclopentyl-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9-7-10(2)16-14-13(9)20-15(18-14)17-12(19)8-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIYJZDAEYYAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)CC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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